1-[4-[(4-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-[(4-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one is a chemical compound that belongs to the class of chalcones. Chalcones are known for their diverse biological activities and are used as intermediates in the synthesis of various pharmacologically active compounds . This compound features a piperidine ring, a methoxyphenyl group, and a prop-2-en-1-one moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[(4-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one typically involves the reaction of 4-methoxybenzyl chloride with piperidine, followed by the addition of acryloyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-[4-[(4-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[4-[(4-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-[(4-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
(E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one: Similar structure but lacks the methoxy group.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Different core structure but shares some functional groups.
Uniqueness
1-[4-[(4-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one is unique due to its combination of a piperidine ring, methoxyphenyl group, and prop-2-en-1-one moiety. This unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities .
Properties
IUPAC Name |
1-[4-[(4-methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-3-16(18)17-10-8-14(9-11-17)12-13-4-6-15(19-2)7-5-13/h3-7,14H,1,8-12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWIXNDIWJSISF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CCN(CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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